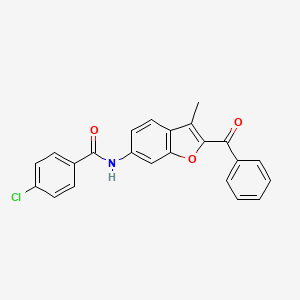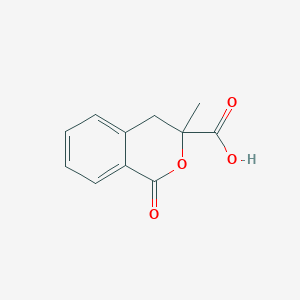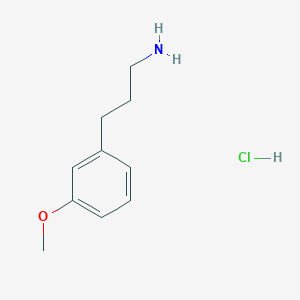
N-cyclopentyl-1-methyl-6-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-1-methyl-6-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C17H20F3N5O2 and its molecular weight is 383.375. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentyl-1-methyl-6-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-1-methyl-6-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Oxidative Rearrangement Mechanisms
The study by Gu et al. (2015) sheds light on the oxidative rearrangement of pyrazinone-carboxamide cores in blood plasma samples, focusing on lipid peroxide-mediated transformations. This research highlights the importance of understanding the stability and reactivity of such compounds under oxidative conditions, which is crucial for their development and application in various fields, including therapeutic agents.
Synthesis and Antimicrobial Activity
The creation of novel derivatives of pyrazole and pyrazolo[1,5-a]pyrimidine with potential antimicrobial properties has been explored in several studies. For instance, Hassan et al. (2014) discuss the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives and their in vitro cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells. Similarly, Altalbawy (2013) focuses on synthesizing novel bis-α,β-unsaturated ketones and other derivatives with antimicrobial evaluation. These studies contribute to the exploration of new bioactive compounds for potential therapeutic applications.
Antioxidant Properties
The antioxidant activity of pyrazole derivatives is another area of interest. Umesha et al. (2009) examine the antioxidant and antimicrobial activities of specific pyrazolone derivatives. Their findings indicate that these compounds exhibit significant biological activities, making them candidates for further investigation in the development of new antioxidant agents.
Synthesis Techniques and Chemical Characterization
Several studies focus on the synthesis, chemical characterization, and potential applications of pyrazole and pyridazine derivatives. Wu et al. (2006) explore the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine and tetrazine derivatives, demonstrating the versatility of pyrazole-based compounds in chemical synthesis and potential applications in fluorescent molecules and herbicides. Ohtsuka et al. (2012) discuss direct trifluoromethylation techniques, expanding the toolkit for synthesizing fluorinated pyrazoles, which are of interest for their unique chemical properties and potential utility in various domains.
Propiedades
IUPAC Name |
N-cyclopentyl-1-methyl-6-oxo-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N5O2/c1-23-15(26)7-6-13(21-23)16(27)25(12-4-2-3-5-12)11-10-24-9-8-14(22-24)17(18,19)20/h6-9,12H,2-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIJSXUVIJFICM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N(CCN2C=CC(=N2)C(F)(F)F)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-1-methyl-6-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(4-chlorophenyl)ethenyl]indeno[1,2-b]pyridin-5-one](/img/structure/B2803108.png)
![Ethyl 2-{[1-allyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B2803110.png)


![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N,1,3,5-tetramethylpyrazole-4-sulfonamide](/img/structure/B2803115.png)
![2-chloro-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-6-fluorobenzamide](/img/structure/B2803118.png)
![5-[1-(3,5-Difluorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2803120.png)
![N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]but-2-ynamide](/img/structure/B2803122.png)


![2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-6-ethyl-N-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2803127.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2803129.png)
